molecular formula C14H17NOS B1600883 (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate CAS No. 737000-89-4

(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate

Cat. No.: B1600883
CAS No.: 737000-89-4
M. Wt: 247.36 g/mol
InChI Key: DNRPSBSMXLYTQF-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate is a chiral organic compound with the molecular formula C14H17NOS. It is characterized by the presence of a benzyloxy group attached to a cyclohexyl ring, which is further functionalized with an isothiocyanate group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chiral cyclohexanol derivative.

    Benzyloxy Group Introduction: The hydroxyl group of the cyclohexanol is protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base such as sodium hydride.

    Isothiocyanate Formation: The final step involves the introduction of the isothiocyanate group. This is achieved by reacting the benzyloxycyclohexyl derivative with thiophosgene (CSCl2) under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Starting Materials: Large-scale synthesis of the chiral cyclohexanol derivative.

    Efficient Protection and Functionalization:

    Purification and Quality Control: Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The isothiocyanate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products

    Thiourea Derivatives: Formed from substitution reactions with amines.

    Aldehydes and Carboxylic Acids: Resulting from oxidation of the benzyloxy group.

    Amines: Produced from the reduction of the isothiocyanate group.

Scientific Research Applications

(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate involves its interaction with biological molecules:

    Molecular Targets: It targets specific enzymes and proteins, forming covalent bonds with nucleophilic residues such as cysteine and lysine.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate: A structurally similar compound with a cyclopentyl ring instead of a cyclohexyl ring.

    (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate: The enantiomer of (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate.

Uniqueness

    Structural Features: The presence of the benzyloxy group and the chiral cyclohexyl ring makes this compound unique in its reactivity and interaction with biological molecules.

    Reactivity: The compound’s ability to undergo various chemical reactions, including substitution, oxidation, and reduction, highlights its versatility in synthetic chemistry.

Properties

IUPAC Name

[(1S,2S)-2-isothiocyanatocyclohexyl]oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c17-11-15-13-8-4-5-9-14(13)16-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-10H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRPSBSMXLYTQF-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N=C=S)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N=C=S)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474516
Record name (1S,2S)-(+)-2-BENZYLOXYCYCLOHEXYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-89-4
Record name [[[(1S,2S)-2-Isothiocyanatocyclohexyl]oxy]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-(+)-2-BENZYLOXYCYCLOHEXYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate
Reactant of Route 6
(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.